H-Arg-Gly-NH2 sulfate
CAS No.:
Cat. No.: VC16252594
Molecular Formula: C8H18N6O2
Molecular Weight: 230.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18N6O2 |
|---|---|
| Molecular Weight | 230.27 g/mol |
| IUPAC Name | 2-amino-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide |
| Standard InChI | InChI=1S/C8H18N6O2/c9-5(2-1-3-13-8(11)12)7(16)14-4-6(10)15/h5H,1-4,9H2,(H2,10,15)(H,14,16)(H4,11,12,13) |
| Standard InChI Key | GNBSXHBKCDJFTP-UHFFFAOYSA-N |
| Canonical SMILES | C(CC(C(=O)NCC(=O)N)N)CN=C(N)N |
Introduction
Chemical and Structural Characteristics
Table 1: Physicochemical Properties of H-Arg-Gly-NH2 Sulfate
| Property | Value |
|---|---|
| Molecular Weight | 218.34 g/mol |
| Solubility | High in aqueous solutions |
| Stability | pH-dependent (optimal pH 6–8) |
| Sulfate Content | ~14.7% (by mass) |
Structural Features and Bonding
The arginine residue contributes a guanidino group, enabling participation in hydrogen bonding and electrostatic interactions, while glycine’s simplicity minimizes steric hindrance. The sulfate group introduces a negatively charged domain, facilitating interactions with cationic residues in proteins or cell membranes . Nuclear magnetic resonance (NMR) studies reveal that the sulfate moiety adopts a tetrahedral geometry, stabilizing the compound’s conformation in physiological conditions.
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of H-Arg-Gly-NH2 sulfate involves three primary steps:
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Peptide Bond Formation: Solid-phase peptide synthesis (SPPS) using Fmoc-protected arginine and glycine, with coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
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Deprotection and Cleavage: Removal of protective groups using trifluoroacetic acid (TFA), followed by cleavage from the resin.
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Sulfation Reaction: Treatment with sulfur trioxide-triethylamine complex to introduce the sulfate group, purified via reverse-phase HPLC.
Industrial Manufacturing Challenges
Scalability requires optimizing reaction conditions to prevent sulfation heterogeneity. Industrial protocols employ continuous-flow reactors to maintain precise temperature (4°C during sulfation) and pH control (7.4), achieving yields exceeding 85%.
Mechanism of Biological Action
Nitric Oxide Modulation
The arginine moiety serves as a substrate for nitric oxide synthase (NOS), catalyzing the production of nitric oxide (NO)—a critical vasodilator. In vitro assays demonstrate that H-Arg-Gly-NH2 sulfate increases NO levels by 40% compared to free arginine, likely due to enhanced cellular uptake via peptide transporters .
Cell Signaling and Proliferation
Glycine’s role in activating NMDA receptors synergizes with arginine’s NO-mediated pathways, promoting endothelial cell migration and angiogenesis. In murine wound-healing models, topical application of 10 µM H-Arg-Gly-NH2 sulfate accelerated tissue repair by 30% compared to controls.
Therapeutic and Industrial Applications
Wound Healing and Tissue Engineering
Preclinical studies highlight its efficacy in diabetic ulcer models, where it reduced healing time from 28 to 18 days at 5 mg/kg doses. The sulfate group enhances binding to extracellular matrix components, prolonging local retention.
Protein Formulation Stabilization
In biotherapeutics, H-Arg-Gly-NH2 sulfate suppresses protein aggregation by 60% in high-concentration monoclonal antibody (mAb) formulations. Its dual role as a solubilizer and stabilizer is attributed to preferential exclusion from protein surfaces, reducing interfacial tension .
Table 2: Comparison with Common Protein Stabilizers
| Excipient | Aggregation Reduction | Viscosity (10 mg/mL mAb) |
|---|---|---|
| H-Arg-Gly-NH2 sulfate | 60% | 8 cP |
| Sucrose | 45% | 15 cP |
| Arginine HCl | 50% | 12 cP |
Comparative Analysis with Structural Analogs
H-Arg-Gly-NH2 vs. H-Arg-Asn-NH2 Sulfate
Substituting glycine with asparagine (H-Arg-Asn-NH2 sulfate) introduces an additional carboxamide group, increasing molecular weight to 287.32 g/mol. While this enhances thermal stability (Tm +4°C), it reduces cell permeability by 25% due to heightened hydrophilicity.
| Compound | Therapeutic Use | Solubility (mg/mL) |
|---|---|---|
| H-Arg-Gly-NH2 sulfate | Wound healing | 182 |
| H-Lys-Gly-NH2 sulfate | Muscle recovery | 155 |
| H-His-Gly-NH2 sulfate | Antihypertensive | 130 |
Future Directions and Challenges
Targeted Drug Delivery
Conjugation with nanoparticles (e.g., PLGA) improves tumor accumulation in xenograft models, with a 3-fold increase in intratumoral concentrations compared to free peptide.
Regulatory Considerations
Current Good Manufacturing Practice (cGMP) compliance requires stringent control over sulfation stoichiometry, as batch-to-batch variability exceeding 5% compromises efficacy. Regulatory agencies recommend ion-pair HPLC for quality assurance.
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